4-methyl-N-[4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide
Description
“4-methyl-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide” is a nitrogen-substituted alkyne and a highly reactive building block. It has been used for the design of a wide number of transformations . It is a precursor of highly reactive keteniminium ions and is a useful reagent for asymmetric synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of electrophilic cyanation . The molecule of the title compound is bent at the S atom with a C—SO2—NH—C torsion angle of −54.8° . An intramolecular N—H⋯Cl hydrogen bond is observed .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The dihedral angle between the aromatic rings is 68.4° . In the crystal, the molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds .Chemical Reactions Analysis
The compound is held together in the unit cell by the combination of both intramolecular covalent and intermolecular secondary interactions .Physical and Chemical Properties Analysis
The physical data of the compound includes a melting point of 85–87 °C . It is highly soluble in chloroform, benzene, acetic anhydride, hot ethanol, and acetone; soluble in hot ether and petroleum ether; and insoluble in water .Properties
IUPAC Name |
4-methyl-N-[4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-16-7-13-20(14-8-16)25(22,23)21-18-11-9-17(10-12-18)15-24-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRICZKQEBBDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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